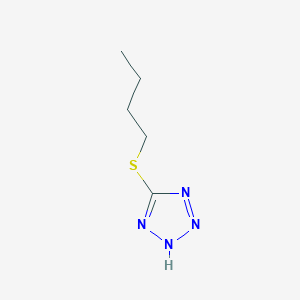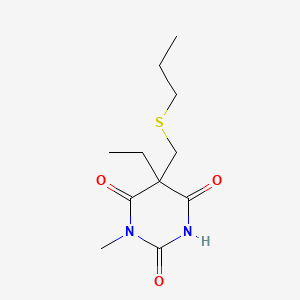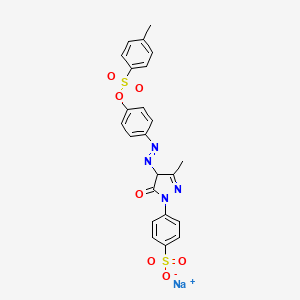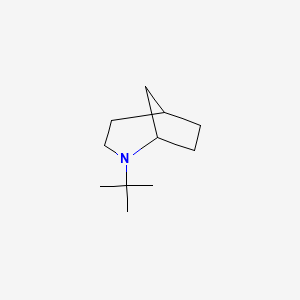
(E)-but-2-enoyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-But-2-enoyl bromide, also known as crotonyl bromide, is an organic compound with the molecular formula C4H5BrO. It is a derivative of crotonic acid where the hydroxyl group is replaced by a bromine atom. This compound is characterized by the presence of a double bond between the second and third carbon atoms, with the bromine atom attached to the second carbon. The (E) configuration indicates that the substituents on the double bond are on opposite sides, giving the molecule a trans configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-But-2-enoyl bromide can be synthesized through various methods. One common method involves the reaction of crotonic acid with phosphorus tribromide (PBr3). The reaction typically occurs under reflux conditions, where crotonic acid is heated with phosphorus tribromide, resulting in the formation of this compound and phosphorous acid as a byproduct.
Industrial Production Methods: In an industrial setting, this compound can be produced using a continuous flow reactor. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of exposure to hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions: (E)-But-2-enoyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, resulting in the formation of corresponding substituted products.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form butadiene.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or alcohols.
Elimination Reactions: Strong bases like potassium tert-butoxide in aprotic solvents such as dimethyl sulfoxide (DMSO).
Addition Reactions: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide) in non-polar solvents like carbon tetrachloride.
Major Products Formed:
Nucleophilic Substitution: Substituted crotonic acid derivatives.
Elimination Reactions: Butadiene.
Addition Reactions: Dihalogenated or halogenated crotonic acid derivatives.
Scientific Research Applications
(E)-But-2-enoyl bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in the modification of biomolecules, such as proteins and nucleic acids, for studying their structure and function.
Medicine: this compound is used in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: It is employed in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-but-2-enoyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The double bond in the molecule allows for addition reactions with electrophiles. These reactions can modify the structure and function of target molecules, leading to various biological and chemical effects.
Molecular Targets and Pathways: this compound can interact with nucleophilic sites in biomolecules, such as the amino groups in proteins or the phosphate groups in nucleic acids. These interactions can alter the activity of enzymes, receptors, and other proteins, affecting cellular pathways and processes.
Comparison with Similar Compounds
Crotonic Acid: The parent compound of (E)-but-2-enoyl bromide, with a hydroxyl group instead of a bromine atom.
But-2-enoyl Chloride: Similar to this compound but with a chlorine atom instead of bromine.
But-2-enoyl Iodide: Similar to this compound but with an iodine atom instead of bromine.
Uniqueness: this compound is unique due to its specific reactivity profile. The presence of the bromine atom makes it more reactive in nucleophilic substitution reactions compared to its chloride and iodide counterparts. Additionally, the (E) configuration provides distinct stereochemical properties that can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C4H5BrO |
|---|---|
Molecular Weight |
148.99 g/mol |
IUPAC Name |
(E)-but-2-enoyl bromide |
InChI |
InChI=1S/C4H5BrO/c1-2-3-4(5)6/h2-3H,1H3/b3-2+ |
InChI Key |
ZILJGEDLVRILOP-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/C(=O)Br |
Canonical SMILES |
CC=CC(=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Propanedinitrile, [methoxy(4-methoxyphenyl)methylene]-](/img/structure/B13810094.png)


![4-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13810106.png)


![n-[2-(Diethylamino)ethyl]hexadecanamide](/img/structure/B13810133.png)

![1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-cyclohexylphenyl]ethanone;hydrochloride](/img/structure/B13810139.png)



![[(4-Methylsulfonylphenyl)methylideneamino]thiourea](/img/structure/B13810156.png)
